4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Description
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a triazine-based benzoic acid derivative with a unique substitution pattern. Its structure comprises a central 1,3,5-triazine ring substituted at the 4-position with an anilino group (phenylamino) and at the 6-position with a pyrrolidin-1-yl group. A benzoic acid moiety is attached via an amino linker at the 2-position of the triazine.
Properties
IUPAC Name |
4-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-17(28)14-8-10-16(11-9-14)22-19-23-18(21-15-6-2-1-3-7-15)24-20(25-19)26-12-4-5-13-26/h1-3,6-11H,4-5,12-13H2,(H,27,28)(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBREIQCPOSMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136287 | |
| Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-40-7 | |
| Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazine-2-chloride
Step 1: Substitution at Position 4
Cyanuric chloride (1 equiv) is dissolved in anhydrous acetone and cooled to 0–5°C. Aniline (1.1 equiv) is added dropwise, followed by pyridine (1.1 equiv) to scavenge HCl. The reaction is stirred for 2 h, yielding 4-anilino-2,6-dichloro-1,3,5-triazine .
Step 2: Substitution at Position 6
The intermediate is warmed to 35–50°C, and pyrrolidine (1.2 equiv) is added. After 4 h, 4-anilino-6-pyrrolidin-1-yl-1,3,5-triazine-2-chloride is isolated via filtration (Yield: 78–85%).
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature (Step 1) | 0–5°C |
| Temperature (Step 2) | 35–50°C |
| Base | Pyridine |
Coupling with 4-Aminobenzoic Acid
Step 3: Substitution at Position 2
The chlorinated intermediate (1 equiv) is reacted with 4-aminobenzoic acid (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 h. Triethylamine (2 equiv) neutralizes HCl, facilitating the SNAr mechanism.
Ester Protection Strategy
To enhance solubility and prevent carboxylate side reactions, 4-aminobenzoic acid is often esterified (e.g., methyl ester) before coupling. Post-reaction, saponification with NaOH/EtOH yields the free acid:
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate substitution steps. For example, substituting pyrrolidine at 100°C for 20 min under microwaves reduces reaction time by 80% compared to conventional heating.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar–H), 6.98 (d, J = 8.5 Hz, 2H, Ar–H), 3.45–3.30 (m, 4H, pyrrolidine), 2.05–1.90 (m, 4H, pyrrolidine).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (triazine ring), 3340 cm⁻¹ (–NH).
Purity Assessment
HPLC (C18 column, MeOH:H₂O = 70:30): Retention time = 6.7 min, purity >98%.
Challenges and Mitigation Strategies
-
Regioselectivity : The order of substitution (4 → 6 → 2) is critical to avoid positional isomerism.
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Carboxylic Acid Reactivity : Ester protection prevents undesired side reactions during SNAr.
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Byproduct Formation : Excess pyrrolidine or aniline leads to di/tri-substituted byproducts. Stoichiometric control and gradual reagent addition mitigate this.
Scalability and Industrial Relevance
Bench-scale syntheses (10–50 g) report consistent yields of 65–72%. For industrial production, continuous flow reactors are proposed to enhance heat transfer and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Esterification: The benzoic acid moiety can be esterified to form methyl or ethyl esters.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids and amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, temperatures of 70°C to 80°C.
Esterification: Acid chlorides or anhydrides, base (e.g., pyridine), solvents like tetrahydrofuran.
Major Products
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Esterification Products: Methyl or ethyl esters of the benzoic acid moiety.
Scientific Research Applications
Medicinal Chemistry
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid has been studied for its potential as an anticancer agent. Its triazine core is known for interacting with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and death, indicating its potential as a therapeutic agent against malignancies.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), a target in cancer chemotherapy.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase | Competitive | 15.4 | |
| Protein Kinase B | Non-competitive | 7.8 |
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various pathogens. Its effectiveness varies with different bacterial strains, suggesting its potential use in developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have also explored various derivatives to enhance its pharmacological properties.
Table 2: Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazine formation | Cyanuric chloride + amines | 70 |
| Pyrrolidine substitution | Base-catalyzed reaction | 65 |
| Final coupling | Acid chloride + amine | 80 |
Mechanism of Action
The mechanism of action of 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Varying Triazine Substituents
The triazine core allows extensive structural modifications. Key analogues include:
Key Findings :
- Electronic Effects : Chloro-substituted analogues (e.g., Compound 9) exhibit higher reactivity in nucleophilic substitution reactions compared to pyrrolidine-substituted derivatives .
- Solubility: Morpholino-substituted compounds (e.g., Compound 22) demonstrate improved aqueous solubility due to morpholine’s oxygen atom, whereas pyrrolidine analogues may favor membrane permeability .
Functional Group Variations in Benzoic Acid Moieties
The benzoic acid group can be esterified or amidated to modulate pharmacokinetic properties:
Biological Activity
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a complex organic compound belonging to the class of 1,3,5-triazine derivatives. Its unique structural characteristics, including an aniline group, a pyrrolidine ring, and a benzoic acid moiety, have made it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 376.41 g/mol. The compound features a triazine core that is pivotal for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 887580-40-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 376.41 g/mol |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of triazine compounds can inhibit the growth of pathogens by disrupting their cellular processes.
Case Study:
A study conducted on the antimicrobial efficacy of triazine derivatives demonstrated that compounds similar to this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. Kinases are crucial in regulating various cellular functions including growth and proliferation.
Research Findings:
A related study highlighted that triazine-based compounds could selectively inhibit specific kinases involved in cancer progression. For instance, the inhibition of TTK/Mps1 kinase was noted to significantly impede cell division in cancer cell lines . The structure of this compound suggests it may interact with similar targets due to its structural analogies with known kinase inhibitors.
The mechanism by which this compound exerts its biological effects likely involves:
- Target Binding : The compound binds to specific active sites on target proteins (such as kinases), inhibiting their function.
- Disruption of Cellular Pathways : By inhibiting key kinases involved in cell cycle regulation and proliferation, it may induce apoptosis in cancer cells.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally related compounds.
| Compound Name | Biological Activity |
|---|---|
| 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-y)amino]stilbene | Moderate kinase inhibition |
| 3-[ (4-anilino -6-pyrrolidin -1 -yl -1 ,3 ,5 -triazin -2 -yl ) amino ]benzoic acid | Similar antimicrobial properties |
Q & A
Q. What are the key steps in synthesizing 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid?
The synthesis typically involves coupling reactions between triazine derivatives and benzoic acid precursors. For example, describes the use of pyrrolidine-containing intermediates in triazine-based syntheses, while outlines a reflux method using ethanol and glacial acetic acid to facilitate condensation reactions. A general procedure might include:
- Reacting 4-amino-triazine derivatives with substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) .
- Purification via solvent evaporation and filtration .
- Confirming yield and purity using HPLC or NMR .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H NMR (e.g., DMSO-d6 solvent, δ = 3.86 ppm for methyl groups in triazine derivatives) .
- HPLC for assessing purity, particularly when optimizing reaction conditions .
- Melting point analysis (e.g., 217.5–220°C for structurally similar benzoic acid derivatives) .
- IR spectroscopy to confirm functional groups like amide bonds .
Q. What safety protocols are essential for handling this compound?
- Avoid exposure to heat or ignition sources (P210) and use protective equipment .
- Store in labeled containers away from light and moisture, as recommended for benzoic acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Temperature control : highlights 45°C as optimal for coupling reactions involving triazine intermediates .
- Catalyst selection : Acetic acid or morpholine may enhance condensation efficiency .
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
- Reaction time : Extended reflux (e.g., 12 hours) improves yield in hydrazine-based syntheses .
Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts)?
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., lists benzoic acid derivatives with similar substituents) .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent peaks .
- Advanced techniques : 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous signals .
Q. What methodologies are effective for assessing biological activity?
- In vitro assays : Use randomized block designs (as in ) to test antioxidant or enzyme-inhibitory properties .
- Docking studies : Compare the compound’s structure (e.g., triazine and benzoic acid moieties) with known targets like kinase enzymes .
- Phenolic compound analysis : Adapt methods from to measure antioxidant activity via DPPH or ABTS assays .
Q. How can mechanistic studies elucidate its interactions with biological targets?
- Kinetic analysis : Monitor time-dependent inhibition of enzymes (e.g., proteases) using UV-Vis spectroscopy .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with proteins .
- Metabolite profiling : Identify degradation products using LC-MS, as shown in for similar benzoic acid derivatives .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic properties of the triazine ring and benzoic acid group .
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., pyrrolidine vs. morpholine) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
